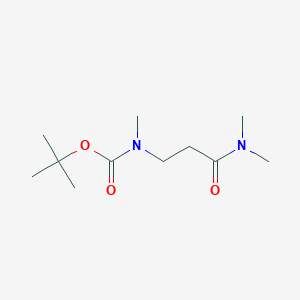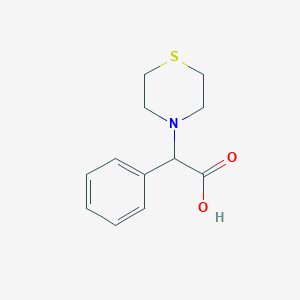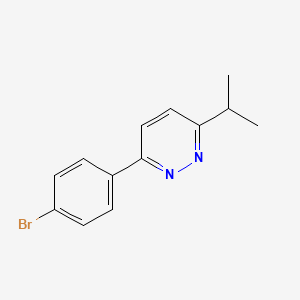
3-(4-Bromophenyl)-6-isopropylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-6-isopropylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-bromophenyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-isopropylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This step forms the core pyridazine structure.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a 4-bromophenylboronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-6-isopropylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of the reduced pyridazine derivative.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-6-isopropylpyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-6-isopropylpyridazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes and receptors involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-6-isopropylpyridazine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-6-isopropylpyridazine: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-6-isopropylpyridazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-6-isopropylpyridazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C13H13BrN2 |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-6-propan-2-ylpyridazine |
InChI |
InChI=1S/C13H13BrN2/c1-9(2)12-7-8-13(16-15-12)10-3-5-11(14)6-4-10/h3-9H,1-2H3 |
InChI-Schlüssel |
SYZYMBGFKJEZTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


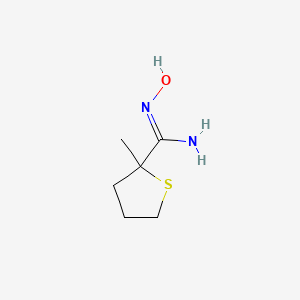
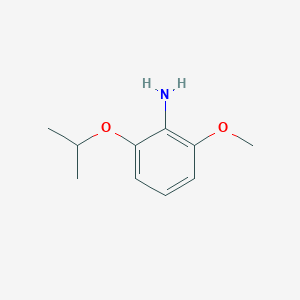
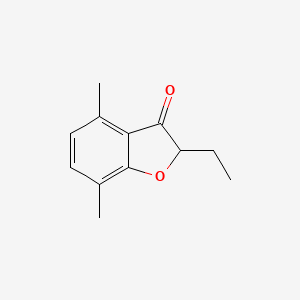
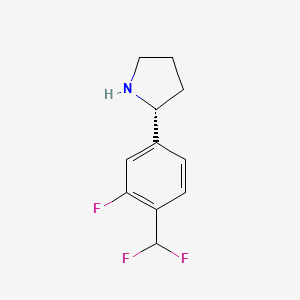
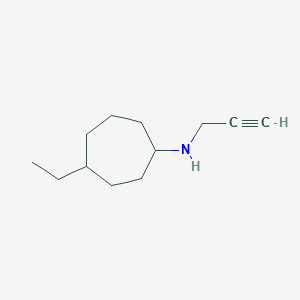


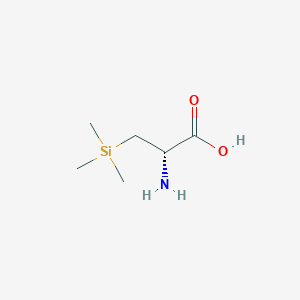

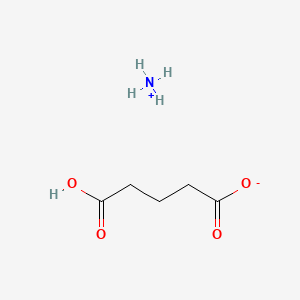
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
